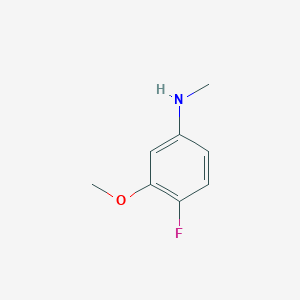

4-fluoro-3-methoxy-N-methylaniline

Descripción general

Descripción

4-Fluoro-3-methoxy-N-methylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a fluorine atom at the fourth position, a methoxy group at the third position, and a methyl group attached to the nitrogen atom of the aniline structure

Mecanismo De Acción

Target of Action

It’s known that this compound belongs to the class of secondary aromatic amines , which are often involved in various biological processes, including interactions with enzymes and receptors.

Mode of Action

As a secondary aromatic amine, it may undergo various chemical reactions, such as nitration, conversion from the nitro group to an amine, and bromination . These reactions could potentially alter the compound’s interaction with its targets.

Pharmacokinetics

It’s known that the compound was used as a model to study the in vivo and in vitro biotransformation of secondary aromatic amines , which suggests it may have significant bioavailability and undergo metabolic transformations.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-fluoro-3-methoxy-N-methylaniline . Factors such as temperature, pH, and the presence of other chemicals can affect its stability and reactivity. Moreover, the compound is classified as combustible and may cause skin irritation, serious eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-3-methoxy-N-methylaniline can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction of 4-fluoro-3-nitroanisole with methylamine. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a suitable solvent like ethanol. The nitro group is then reduced to an amine group using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration of 4-fluoroanisole followed by catalytic hydrogenation. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Análisis De Reacciones Químicas

Types of Reactions

4-Fluoro-3-methoxy-N-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) are frequently used.

Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for bromination and sulfonation reactions, respectively.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Halogenated or sulfonated aromatic compounds.

Aplicaciones Científicas De Investigación

4-Fluoro-3-methoxy-N-methylaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Comparación Con Compuestos Similares

Similar Compounds

4-Fluoro-3-methylaniline: Similar structure but lacks the methoxy group.

3-Fluoro-4-methylaniline: Fluorine and methoxy groups are positioned differently.

4-Fluoro-N-methylaniline: Lacks the methoxy group but has a similar fluorine and methyl substitution pattern.

Uniqueness

4-Fluoro-3-methoxy-N-methylaniline is unique due to the specific positioning of the fluorine, methoxy, and methyl groups, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance its solubility and stability, making it a valuable compound for various applications.

Actividad Biológica

4-Fluoro-3-methoxy-N-methylaniline (CAS No. 904321-01-3) is an aromatic amine characterized by a fluorine atom at the para position and a methoxy group at the meta position of the aniline structure. This compound has garnered interest in scientific research due to its potential biological activities, particularly in the fields of pharmacology and environmental science.

- Molecular Formula : C₈H₁₀FNO

- Molecular Weight : 155.17 g/mol

- Structure : The compound features a methoxy group (-OCH₃) and an N-methylamino group, which may influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. These activities are often attributed to their ability to disrupt cellular functions in microorganisms. For instance, studies on analogs have shown effectiveness against various bacterial strains, indicating potential applications in developing new antimicrobial agents .

Anticancer Activity

Preliminary findings suggest that this compound may possess anticancer properties. Secondary amines are known to influence cellular pathways associated with cancer proliferation and apoptosis. Though specific studies on this compound are sparse, related compounds have demonstrated antiproliferative effects against cancer cell lines, warranting further investigation into its potential as an anticancer therapeutic .

Case Study 1: Synthesis and Biological Evaluation

In a study focusing on the synthesis of halogenated anilines, researchers synthesized derivatives of this compound and evaluated their biological activities. The synthesized compounds were tested for their ability to inhibit bacterial growth, revealing promising results that support further exploration into their antimicrobial efficacy .

Case Study 2: Environmental Impact Assessment

Environmental studies have highlighted the stability of aromatic amines like this compound in various ecosystems. Its resistance to degradation raises concerns about long-term exposure and bioaccumulation in food chains, emphasizing the need for comprehensive assessments of its ecological impact .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

4-fluoro-3-methoxy-N-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-10-6-3-4-7(9)8(5-6)11-2/h3-5,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAZMFFMCIQMGPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=C(C=C1)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.